N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
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Overview
Description
N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetylamino group, a chloro-ethoxyphenyl group, and a sulfonyl-ethylglycinamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acetylation of 4-aminophenyl, followed by the introduction of the chloro-ethoxyphenyl group through a sulfonylation reaction. The final step involves the coupling of the sulfonylated intermediate with ethylglycinamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Shares the acetylamino and sulfonyl groups but lacks the chloro-ethoxyphenyl and ethylglycinamide groups.
Azithromycin Related Compound H: Contains a similar sulfonyl group but differs in the overall structure and functional groups.
Uniqueness
N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H24ClN3O5S |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]acetamide |
InChI |
InChI=1S/C20H24ClN3O5S/c1-4-24(30(27,28)17-10-11-19(29-5-2)18(21)12-17)13-20(26)23-16-8-6-15(7-9-16)22-14(3)25/h6-12H,4-5,13H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
HLRUZMPDOSGGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)NC(=O)C)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Origin of Product |
United States |
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